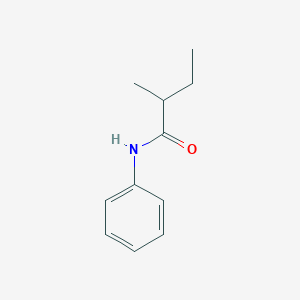
(5-Méthyl-pyridin-2-yl)-thiourée
Vue d'ensemble
Description
“(5-Methyl-pyridin-2-yl)-thiourea” is a chemical compound with the molecular formula C7H9N3S . It is also known by other names such as N-(5-methylpyridin-2-yl)thiourea . The compound has a molecular weight of 167.23 g/mol .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-pyridin-2-yl)-thiourea” includes a pyridine ring with a methyl group at the 5-position and a thiourea group attached to the 2-position . The InChI string for the compound isInChI=1S/C7H9N3S/c1-5-2-3-6 (9-4-5)10-7 (8)11/h2-4H,1H3, (H3,8,9,10,11) . Chemical Reactions Analysis
While specific chemical reactions involving “(5-Methyl-pyridin-2-yl)-thiourea” are not available, it’s worth noting that thiourea compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
“(5-Methyl-pyridin-2-yl)-thiourea” has a number of computed properties. It has a molecular weight of 167.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The compound has a predicted boiling point of 313.7°C .Applications De Recherche Scientifique
Activité antifibrotique
Le composé a été utilisé dans la conception de structures privilégiées en chimie médicinale . Une série de nouveaux dérivés de 2-(pyridin-2-yl) pyrimidine a été conçue, synthétisée et leurs activités biologiques ont été évaluées contre des cellules étoilées hépatiques de rat immortalisées (HSC-T6) . Ces composés ont montré de meilleures activités antifibrotiques que la pirfénidone et la bipy55'DC .
Synthèse de nouveaux composés hétérocycliques
Le composé est utilisé dans la synthèse de nouveaux composés hétérocycliques aux activités biologiques potentielles . Ces composés sont conçus pour présenter un large éventail d'activités pharmacologiques .
Inhibition de l'expression du collagène
Des composés dérivés de la «(5-Méthyl-pyridin-2-yl)-thiourée» ont effectivement inhibé l'expression du collagène et la teneur en hydroxyproline dans le milieu de culture cellulaire in vitro . Ceci indique que ces composés pourraient être développés en de nouveaux médicaments antifibrotiques .
Études de structure cristalline
Le composé a été utilisé dans des études de structure cristalline . Ces études aident à comprendre la structure moléculaire et les propriétés du composé .
5. Composé intermédiaire pour la préparation de produits agrochimiques Le composé peut être utilisé comme composé intermédiaire pour la préparation de produits agrochimiques
Mécanisme D'action
Target of Action
The primary targets of N-(5-methylpyridin-2-yl)thiourea are currently unknown. This compound is a derivative of thiourea, which has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
The exact mode of action of N-(5-methylpyridin-2-yl)thiourea is not well-documented. As a thiourea derivative, it may share some of the biological activities of other thiourea compounds. Thiourea derivatives have been found to exhibit a wide range of pharmacological activities, but the specific interactions between N-(5-methylpyridin-2-yl)thiourea and its potential targets remain to be elucidated .
Biochemical Pathways
Thiourea derivatives are known to engage in redox reactions in biochemical pathways . .
Avantages Et Limitations Des Expériences En Laboratoire
(5-Methyl-pyridin-2-yl)-thiourea has several advantages when used in laboratory experiments. It is easy to synthesize and has a high purity. It is also relatively inexpensive and can be stored for long periods of time. Its biological activities have been well studied and it is known to possess a wide range of biological activities. However, there are some limitations to using (5-Methyl-pyridin-2-yl)-thiourea in laboratory experiments. It is not stable in the presence of light and can be degraded by sunlight. It is also not very soluble in water and is not very soluble in organic solvents.
Orientations Futures
(5-Methyl-pyridin-2-yl)-thiourea has potential applications in a variety of scientific fields. It has been studied for its potential to act as a therapeutic agent for a variety of conditions, such as cancer, diabetes, and cardiovascular diseases. It has also been studied for its potential to be used as a catalyst in chemical reactions. In the future, more research should be conducted to better understand the mechanism of action of (5-Methyl-pyridin-2-yl)-thiourea and to develop new applications for it. Additionally, more research should be conducted to improve the synthesis method and to develop new methods of synthesizing (5-Methyl-pyridin-2-yl)-thiourea. Finally, more research should be conducted to identify new biological activities of (5-Methyl-pyridin-2-yl)-thiourea and to develop new therapeutic agents based on (5-Methyl-pyridin-2-yl)-thiourea.
Méthodes De Synthèse
(5-Methyl-pyridin-2-yl)-thiourea can be synthesized via a variety of methods. One of the most common methods involves the reaction of thiourea and methyl pyridine in the presence of an acid catalyst. The reaction is typically carried out at room temperature and yields a product with a high purity. The reaction can also be carried out in aqueous solutions or in organic solvents. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and nitric acid.
Propriétés
IUPAC Name |
(5-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-2-3-6(9-4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYNPFWKKUCREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375004 | |
| Record name | (5-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131185-00-7 | |
| Record name | (5-Methyl-pyridin-2-yl)-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-METHYL-PYRIDIN-2-YL)THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)






![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)